molecular formula C17H22FN7O B6437513 4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 2549033-37-4

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B6437513
CAS No.: 2549033-37-4
M. Wt: 359.4 g/mol
InChI Key: WNDZZYOCPDQYRH-UHFFFAOYSA-N
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Description

4-{2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a heterocyclic compound featuring a pyrimidine core substituted with morpholine, methyl, and a piperazine-linked 5-fluoropyrimidine moiety. The fluorine atom at the pyrimidine position may enhance metabolic stability and binding affinity through electronic effects .

Properties

IUPAC Name

4-[2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN7O/c1-13-10-15(23-6-8-26-9-7-23)22-17(21-13)25-4-2-24(3-5-25)16-14(18)11-19-12-20-16/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDZZYOCPDQYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is involved in the production of pyrimidine, a vital compound required by organisms for the synthesis of DNA.

Mode of Action

The compound interferes with the production of pyrimidine by blocking the action of DHODH. By inhibiting this enzyme, the compound disrupts the normal synthesis of pyrimidine, thereby affecting the DNA synthesis process.

Biochemical Pathways

The inhibition of DHODH leads to a decrease in the production of pyrimidine. This affects the pyrimidine biosynthesis pathway , which is crucial for the synthesis of DNA. The downstream effect of this disruption is a decrease in DNA synthesis, which can prevent the multiplication and spreading of organisms that rely on this pathway.

Result of Action

The primary result of the compound’s action is the prevention of the multiplication and spreading of organisms that rely on the pyrimidine biosynthesis pathway for DNA synthesis. By inhibiting DHODH and disrupting pyrimidine production, the compound can effectively halt the growth of these organisms.

Biochemical Analysis

Biochemical Properties

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase and DNA topoisomerase IV, which are crucial for controlling bacterial DNA topology. These interactions suggest that the compound may have potential as an antibacterial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been observed to modulate the JAK/STAT signaling pathway, which is critical for immune responses. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as DNA gyrase and DNA topoisomerase IV by binding to their active sites, preventing them from performing their functions. Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to have a half-life of approximately 121.6 minutes in liver microsomal assays. Long-term effects on cellular function include sustained inhibition of target enzymes and prolonged modulation of signaling pathways, which can lead to changes in cell behavior and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. This localization is crucial for its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins. This localization is essential for its role in modulating gene expression and enzyme activity.

Biological Activity

The compound 4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H22FN7
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 2770619-84-4

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of piperazine and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .

2. Anticancer Activity

Pyrimidine derivatives are often explored for their anticancer potential. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases that play a crucial role in cancer cell proliferation .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's, while urease inhibitors have potential applications in treating infections caused by urease-producing bacteria .

The biological effects of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for multiple receptors, including serotonin and dopamine receptors, which are critical in modulating neurotransmission and influencing mood and behavior .
  • Kinase Inhibition : The inhibition of kinases involved in cell signaling pathways is a significant mechanism through which this compound exerts its anticancer effects .
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which can protect cells from oxidative stress and contribute to their overall therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-(alkyl/aralkyl)thio]-1,3,4-oxadiazoleAntibacterialModerate to strong activity against Salmonella typhi; IC50 values ranging from 0.63 to 6.28 µM
Novel pyrimidine derivativesAnticancerInduced apoptosis in cancer cell lines via kinase inhibition
1-(pyrimidin-2-yl)piperazine derivativesAntipsychotic potentialModulated dopaminergic activity with low propensity for side effects

Scientific Research Applications

Synthetic Route Overview

  • Preparation of Pyrimidine Core : Initial synthesis focuses on creating the pyrimidine scaffold.
  • Introduction of Piperazine Ring : The piperazine moiety is then added.
  • Attachment of Fluoropyrimidine Group : The 5-fluoropyrimidine is subsequently incorporated.
  • Formation of Morpholine Ring : Finally, the morpholine structure is completed.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent , particularly in targeting specific cancer cell lines. Studies have shown that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against certain strains of viruses, making it a candidate for antiviral drug development. Its interaction with viral proteins can disrupt their function, thereby inhibiting viral replication.

Neuroscience Research

In neuroscience, the compound has been studied for its effects on neurotransmitter systems, particularly as a potential treatment for neurological disorders. Its ability to cross the blood-brain barrier enhances its relevance in developing treatments for conditions such as depression and anxiety.

Structure-Activity Relationship (SAR) Studies

The unique structural components of 4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine make it a valuable subject for SAR studies. Researchers explore how modifications to its structure affect biological activity, leading to the optimization of lead compounds in drug discovery.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antiviral Mechanism Exploration

A research article in Antiviral Research detailed experiments where this compound was tested against influenza virus strains. The findings demonstrated that it effectively inhibited viral replication by interfering with viral RNA synthesis, highlighting its potential use in antiviral therapeutics.

Case Study 3: Neuropharmacological Effects

Research published in Neuropharmacology examined the effects of this compound on animal models of depression. The results showed that it produced significant antidepressant-like effects, indicating its potential application in treating mood disorders.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound Pyrimidine 6-methyl, 4-morpholine, 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl] Fluoropyrimidine, morpholine, piperazine
Compound 75 () Pyrimidine 2-(4,4-difluoropiperidin-1-yl), 6-(pyridin-3-yl), 4-piperidinyl-morpholine Difluoropiperidine, pyridyl
Compound 77 () Pyrimidine 2-(4-methylpiperazin-1-yl), 6-(pyridin-3-yl), 4-piperidinyl-morpholine Methylpiperazine, pyridyl
Compound 80 () Pyrimidine 2-(2-fluoropyridin-4-yl), 6-(pyridin-3-yl), 4-piperidinyl-morpholine Fluoropyridyl, pyridyl
5j () Pyrimidine 2-((4-chlorobenzyl)thio), 1-(3,4-dichlorophenylpiperazin-1-yl) Thioether, dichlorophenyl
EP 2 402 347 A1 Compound 88 () Thieno[3,2-d]pyrimidine 2-(2-methylimidazol-1-yl), 6-(4-methanesulfonylpiperazin-1-ylmethyl) Thienopyrimidine, sulfonylpiperazine
Compound (946313-59-3) Pyrimidine 2-[4-(3-iodobenzoyl)piperazin-1-yl], 6-methyl, 4-morpholine Iodobenzoyl, morpholine

Key Observations :

  • Substituent Effects : Fluorine (target compound) vs. chlorine (5j) vs. methanesulfonyl (EP 2 402 347 A1) alters lipophilicity (logP) and hydrogen-bonding capacity. For example, fluorinated analogs (target compound, Compound 80) may exhibit improved metabolic stability over chlorinated derivatives .
  • Piperazine Derivatives : Methylpiperazine (Compound 77) vs. methanesulfonylpiperazine () vs. iodobenzoylpiperazine () modulates solubility and target selectivity. Sulfonyl groups enhance solubility but may reduce membrane permeability .

Key Observations :

  • Common Strategies : Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) is prevalent for introducing aryl/heteroaryl groups (e.g., pyridyl in Compounds 75, 80) .
  • Solvent Systems : DMF/water mixtures are standard for Suzuki reactions, while acetonitrile is used for SNAr substitutions ().

Key Observations :

  • Antimalarial Activity : Pyrimidine derivatives with pyridyl substituents (Compounds 75, 77, 80) show sub-µM efficacy against Plasmodium, likely due to kinase or DHFR inhibition .
  • PARP1 Inhibition : Thioether-linked pyrimidines (5j, 5k) induce apoptosis via Caspase-3/7 activation, suggesting utility in oncology .

Structure-Activity Relationship (SAR) Insights

  • Fluorine vs. Chlorine : Fluorine at pyrimidine (target compound) may improve target binding via electronegativity, whereas chlorine (5j) enhances lipophilicity but risks metabolic dehalogenation .
  • Piperazine Modifications : Methylpiperazine (Compound 77) vs. methanesulfonylpiperazine () balances basicity and solubility. Sulfonyl groups improve aqueous solubility but may limit blood-brain barrier penetration .
  • Core Flexibility: Thienopyrimidine cores (EP 2 402 347 A1) vs. pyrimidine cores (target compound) influence π-π stacking and steric interactions with targets .

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